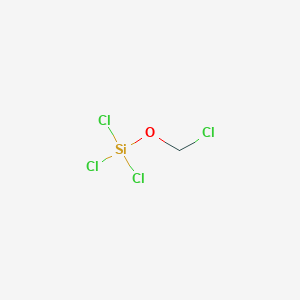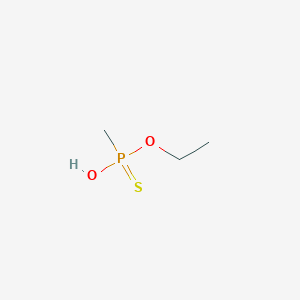
4-Methoxyphenylglyoxal hydrate
Overview
Description
4-Methoxyphenylglyoxal hydrate is an organic compound with the molecular formula C9H10O4. It is a derivative of phenylglyoxal, characterized by the presence of a methoxy group at the para position of the phenyl ring. This compound is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxyphenylglyoxal hydrate can be synthesized through several methods. One common method involves the oxidation of 4-methoxyacetophenone using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methoxybenzoic acid.
Reduction: Reduction reactions can convert it into 4-methoxyphenylglycol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the glyoxal group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, dichloromethane, methanol.
Major Products Formed:
Oxidation: 4-Methoxybenzoic acid.
Reduction: 4-Methoxyphenylglycol.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methoxyphenylglyoxal hydrate is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic agents often involves this compound.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-methoxyphenylglyoxal hydrate involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles such as amines and thiols. This reactivity is crucial in its role in enzyme inhibition and protein modification studies. The pathways involved often include the formation of Schiff bases and other covalent adducts.
Comparison with Similar Compounds
Phenylglyoxal: Lacks the methoxy group, making it less reactive in certain substitution reactions.
4-Methoxybenzaldehyde: Similar structure but lacks the glyoxal group, limiting its reactivity in oxidation and reduction reactions.
4-Methoxyphenylacetaldehyde: Similar but with different reactivity due to the presence of an aldehyde group instead of a glyoxal group.
Uniqueness: 4-Methoxyphenylglyoxal hydrate’s unique combination of a methoxy group and a glyoxal group makes it particularly useful in a wide range of chemical reactions and research applications. Its ability to undergo multiple types of reactions and form various products highlights its versatility compared to similar compounds.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3.H2O/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-6H,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGRGFXPHBTWAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574094 | |
| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16208-17-6 | |
| Record name | (4-Methoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)






